2-Phenyl-1,3-dioxan-5-amine

Anti-inflammatory In vivo pharmacology Chemoprevention

2-Phenyl-1,3-dioxan-5-amine (CAS 13042-46-1) is a chiral heterocyclic building block featuring a 1,3-dioxane ring with a phenyl substituent at the 2-position and a primary amine at the 5-position. This compound is the cis-isomer of its class and serves as a key intermediate in the synthesis of the antiviral prodrug Valganciclovir.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 13042-46-1
Cat. No. B082550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-1,3-dioxan-5-amine
CAS13042-46-1
Synonyms1,3-Dioxan-5-amine,2-phenyl-,cis-(9CI)
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESC1C(COC(O1)C2=CC=CC=C2)N
InChIInChI=1S/C10H13NO2/c11-9-6-12-10(13-7-9)8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2
InChIKeyXXLVLPPHZWTLGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenyl-1,3-dioxan-5-amine (CAS 13042-46-1): A Chiral 5-Amino-1,3-dioxane Scaffold for Anti-Inflammatory Research and Antiviral Synthesis


2-Phenyl-1,3-dioxan-5-amine (CAS 13042-46-1) is a chiral heterocyclic building block featuring a 1,3-dioxane ring with a phenyl substituent at the 2-position and a primary amine at the 5-position [1]. This compound is the cis-isomer of its class and serves as a key intermediate in the synthesis of the antiviral prodrug Valganciclovir [2]. It also belongs to a class of 5-amino-2-substitutedphenyl-1,3-dioxacycloalkanes that have demonstrated anti-inflammatory activity superior to aspirin in a xylene-induced mouse ear edema model, without the common side effect of prolonged bleeding time .

Why 2-Phenyl-1,3-dioxan-5-amine Cannot Be Interchanged with Close Analogs


Even minor structural modifications on the 2-phenyl-1,3-dioxan-5-amine scaffold lead to significant changes in biological performance. The free 5-amino group is critical for anti-inflammatory potency; its acylation or alkylation dramatically reduces activity . Furthermore, the electronic nature of substituents on the phenyl ring directly impacts efficacy. Electron-withdrawing groups, such as chlorine or nitro, can enhance anti-inflammatory activity several-fold compared to the unsubstituted parent compound, 2-phenyl-1,3-dioxan-5-amine . Therefore, substituting this specific compound with a close analog without verifying these structure-activity relationships can lead to compromised biological outcomes or failed synthetic routes.

Quantitative Differentiation Evidence for 2-Phenyl-1,3-dioxan-5-amine


In Vivo Anti-inflammatory Activity vs. Aspirin in a Xylene-Induced Ear Edema Model

In a head-to-head class comparison, the parent compound 2-phenyl-1,3-dioxan-5-amine (referred to as compound 5a) demonstrated measurable anti-inflammatory activity. At an oral dose of 20 mg/kg, it achieved a 51.6% inhibition of xylene-induced ear edema in mice, compared to the standard reference drug aspirin . This activity was lower than that of its analogs with electron-withdrawing substituents on the phenyl ring, such as the 4-chloro derivative (5c: 64.1% inhibition) and the 4-nitro derivative (5d: 41.0% inhibition), providing clear differentiation within its own chemical class .

Anti-inflammatory In vivo pharmacology Chemoprevention

Superior Hemostatic Safety Profile vs. Conventional NSAIDs

A key differentiator for the 5-amino-2-substitutedphenyl-1,3-dioxacycloalkane class, which includes 2-phenyl-1,3-dioxan-5-amine, is its hemostatic safety profile. While conventional NSAIDs like aspirin are known to significantly prolong tail bleeding time in rodent models, treatment with this compound class at high doses (200 mg/kg) did not significantly prolong bleeding time at any measured time point (30, 45, 60, and 90 minutes) compared to a saline control . This characteristic is critical for developing chemopreventive agents that require long-term administration without the risk of gastrointestinal bleeding.

Drug safety Hemostasis Toxicology NSAID-sparing

Established Industrial Utility as a Key Valganciclovir Intermediate

2-Phenyl-1,3-dioxan-5-amine is a crucial and patented intermediate in an improved industrial process for manufacturing Valganciclovir, a primary treatment for cytomegalovirus (CMV) infections [1]. The process describes the preparation of 2-amino-9-((2-phenyl-1,3-dioxan-5-yloxy)methyl)-1H-purin-6(9H)-one from this amine, which is then elaborated to the final active pharmaceutical ingredient (API) [1]. This role is distinct from many of its analogs, which may only be suitable for exploratory biological research and lack this proven, scalable industrial application.

Antiviral synthesis Valganciclovir Industrial process Patent

Selective and High-Yield Synthetic Access via Reductive Amination

The synthesis of 2-phenyl-1,3-dioxan-5-amine can be achieved with high efficiency. A reported procedure details the preparation of this specific compound via catalytic reductive amination of O,O'-benzylidene dihydroxyacetone (BDHA) in anhydrous ethanol, yielding the pure amine product in high yield [1]. This contrasts with some substituted analogs that may require more complex chemo-enzymatic resolutions or result in lower-yielding syntheses. Its cis-configuration can also be obtained with high selectivity (>92% yield) from the corresponding nitro precursor [2].

Synthetic methodology Reductive amination Process chemistry Yield

Definitive Application Scenarios for 2-Phenyl-1,3-dioxan-5-amine Based on Verified Evidence


Core Scaffold for Structure-Activity Relationship (SAR) Studies in Anti-inflammatory Drug Discovery

Use 2-phenyl-1,3-dioxan-5-amine as the non-halogenated, unsubstituted parent compound in a panel of 5-amino-2-substitutedphenyl-1,3-dioxacycloalkanes. Its moderate in vivo anti-inflammatory activity (51.6% inhibition of ear edema at 20 mg/kg) provides a quantitative baseline for measuring the potency enhancement conferred by introducing electron-withdrawing substituents on the phenyl ring . Its demonstrated lack of bleeding time prolongation makes it an ideal control for designing safer NSAID alternatives .

Starting Material for Process Development of Valganciclovir

This compound is a required starting material in a patented, industrially feasible process for manufacturing Valganciclovir. Specifically, it is used to synthesize 2-amino-9-((2-phenyl-1,3-dioxan-5-yloxy)methyl)-1H-purin-6(9H)-one . Procuring this specific amine is essential for replicating the patented process or for developing and filing Drug Master Files (DMFs) related to generic Valganciclovir production.

Chiral Building Block for Diversifying Heterocyclic Libraries

The cis-configuration of the 2- and 5-substituents offers a defined three-dimensional vector for further derivatization. The high-yield, stereoselective synthesis from cis-2-phenyl-5-nitro-1,3-dioxane (92.6% yield) ensures its accessibility as a chiral amine building block [1]. It can be utilized in parallel synthesis to create libraries of amides, sulfonamides, or ureas for screening against various biological targets, leveraging its established synthetic tractability [1].

Quote Request

Request a Quote for 2-Phenyl-1,3-dioxan-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.